

# Technical Guide: Spectroscopic Profiling of **-(2-Fluorophenyl)methanesulfonamide**

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## Compound of Interest

**Compound Name:** (2-Fluorophenyl)methanesulfonamide

**CAS No.:** 919354-36-2

**Cat. No.:** B1358356

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## Executive Summary & Structural Logic

Compound:

**-(2-Fluorophenyl)methanesulfonamide** CAS: 98611-90-6 Molecular Formula:

Exact Mass: 189.026

This molecule represents a classic sulfonamide scaffold. In medicinal chemistry, the sulfonamide moiety (

) acts as a hydrogen bond donor/acceptor pair, often serving as a bioisostere for carboxylic acids. The ortho-fluorine atom introduces specific electronic effects:

- **Inductive Withdrawal:** Increases the acidity of the sulfonamide -NH-, potentially improving potency in binding pockets.
- **Conformational Lock:** The fluorine atom can restrict rotation around the bond via dipole repulsion or intramolecular H-bonding.

## Structural Disambiguation (Critical Alert)

Researchers must distinguish between two common isomers derived from the same string name:

- Target A (This Guide):

**-(2-Fluorophenyl)methanesulfonamide**.<sup>[1][2]</sup> Sulfonamide nitrogen attached directly to the aromatic ring. (Drug scaffold).

- Target B:**(2-Fluorophenyl)methanesulfonamide**.<sup>[3][4][5][6][7]</sup> Sulfonamide attached to a benzylic methylene ( ). (Building block).

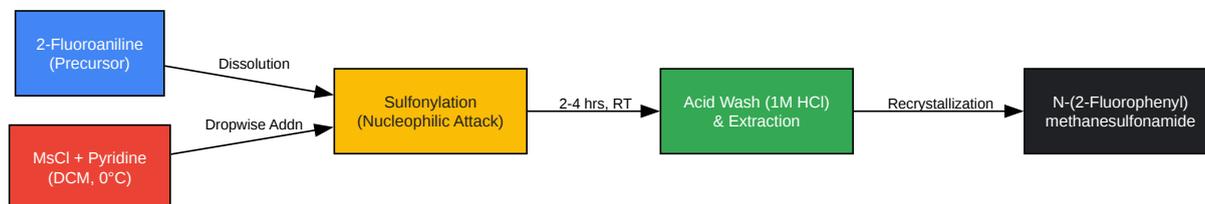
## Synthesis & Purification Workflow

To ensure spectroscopic data integrity, the sample must be synthesized and purified to >98% purity. The standard protocol involves the mesylation of 2-fluoroaniline.

## Experimental Protocol

- Activation: Dissolve 2-fluoroaniline (1.0 eq) in anhydrous DCM ( ) under Nitrogen.
- Base Addition: Add Pyridine (1.5 eq) or Triethylamine (TEA) to scavenge HCl. Cool to 0°C.
- Mesylation: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.1 eq). The reaction is exothermic.
- Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline/pyridine) and Brine.
- Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

## Process Flow Diagram



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Caption: Synthesis pathway for the sulfonanilide scaffold via nucleophilic substitution.

## Spectroscopic Data: NMR Characterization

The NMR profile is characterized by the distinct coupling of the Fluorine atom ( , Spin 1/2) with both Carbon and Proton nuclei.

### NMR (Proton) Data

Solvent: DMSO-

(Preferred for sulfonamide solubility and exchange suppression)

Signal (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.60	Singlet (br)	1H		Highly deshielded acidic proton. May broaden or disappear in exchange.
7.45 - 7.55	Multiplet	1H	Ar-H (C6)	Ortho to Nitrogen; deshielded by the sulfonamide group.
7.25 - 7.35	Multiplet	2H	Ar-H (C3, C4)	Complex splitting due to and coupling.
7.15 - 7.25	Multiplet	1H	Ar-H (C5)	Para to Fluorine.
3.05	Singlet	3H		Characteristic methyl sulfone peak. Uncoupled.

## NMR (Carbon) Data

Note:

coupling results in doublets ( ).

Signal (ppm)	Splitting ( )	Assignment	Notes
156.5		C-2 (C-F)	Direct C-F coupling (large coupling constant).
128.0		C-1 (C-N)	Ipsso carbon, coupled to ortho Fluorine.
127.5		C-3	Ortho to Fluorine.
126.8		C-4	Meta to Fluorine.
124.5	Singlet	C-5	Remote from Fluorine (minimal coupling).
116.2		C-6	Meta to Fluorine, Ortho to N.
40.5	Singlet		Methyl carbon.

## NMR (Fluorine)

- Shift:  
-120.0 to -125.0 ppm (Multiplet).
- Appearance: Typically appears as a complex multiplet due to coupling with adjacent aromatic protons.

## Vibrational Spectroscopy (IR)

Infrared spectroscopy is critical for confirming the formation of the sulfonamide bond and the presence of the fluorine ring.

Wavenumber ( )	Intensity	Assignment	Diagnostic Value
3240 - 3280	Medium, Broad	Stretch	Confirms secondary sulfonamide. Absence indicates tertiary (N-alkylation).
1330 - 1350	Strong	Asymmetric	Characteristic sulfonyl band 1.
1150 - 1170	Strong	Symmetric	Characteristic sulfonyl band 2.
1220 - 1250	Strong	Stretch	Aryl-Fluorine bond confirmation.
1580, 1490	Medium	Aromatic	Benzene ring skeletal vibrations.

## Mass Spectrometry (MS)

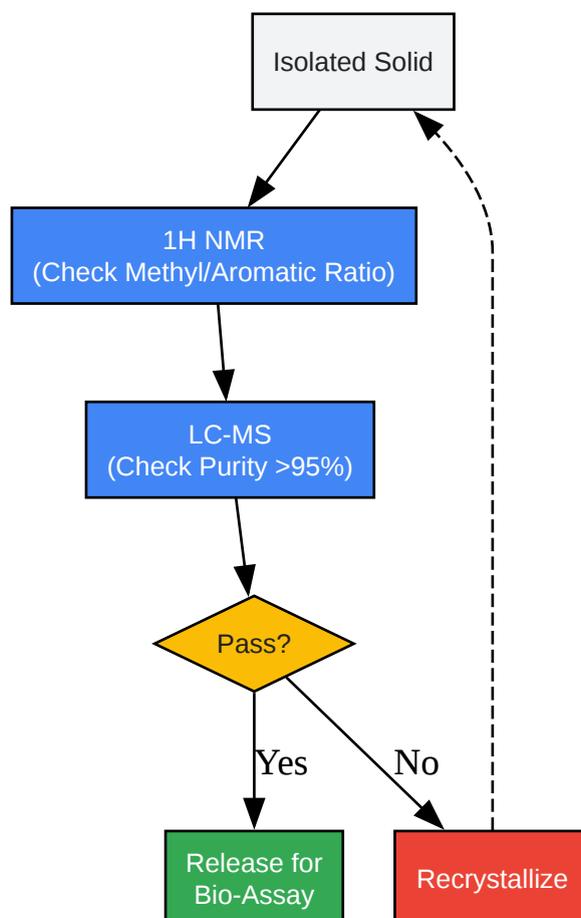
Technique: ESI (Electrospray Ionization) or APCI.

- Molecular Weight: 189.21 g/mol
- Ionization Mode: Negative Mode (ESI-) is typically more sensitive for sulfonamides due to the acidic N-H proton.

Ion ( )	Mode	Identity	Interpretation
188.0	ESI (-)		Deprotonated molecular ion. Base peak.
190.0	ESI (+)		Protonated molecular ion.
212.0	ESI (+)		Sodium adduct (common in unbuffered solvents).

## Analytical Validation Workflow

To certify the compound for use in biological assays, follow this logic gate:



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Caption: Quality Control (QC) decision tree for validating sulfonamide synthesis.

## References

- PubChem. (2025). N-(2-Fluorophenyl)methanesulfonamide (Compound).[1][2][3][4][5][6][7][8] National Library of Medicine. [\[Link\]](#)
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